2,4,6-Tris(difluoromethyl)-1,3,5-triazine
Description
Significance of the 1,3,5-Triazine (B166579) Scaffold in Modern Chemical Research
The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocycle containing three nitrogen atoms at alternating positions. youtube.comresearchgate.net This symmetrical scaffold is renowned for its synthetic versatility, offering three reactive sites (positions 2, 4, and 6) that can be functionalized. researchgate.netmdpi.com This structural feature allows for the systematic modification of the molecule's physicochemical and biological properties. researchgate.net
The journey of many 1,3,5-triazine derivatives begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and readily available starting material. researchgate.netmdpi.comfrontiersin.org The chlorine atoms in cyanuric chloride exhibit differential reactivity, enabling a stepwise and controlled nucleophilic substitution. researchgate.netmdpi.comfrontiersin.org This allows for the precise construction of complex, non-symmetrical triazine derivatives. mdpi.com
The applications of the 1,3,5-triazine core are extensive and impactful:
Medicinal Chemistry : The triazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antimalarial, antiviral, and anti-inflammatory properties. researchgate.netnih.govmdpi.comnih.govresearchgate.net Several compounds incorporating this ring system have entered clinical development, particularly for oncology. researchgate.netnih.govresearchgate.net
Agrochemicals : Triazine compounds are widely used as herbicides. wikipedia.org
Materials Science : The triazine unit is a fundamental building block for creating polymers, resins (like melamine (B1676169) resins), and advanced materials such as covalent triazine frameworks (CTFs). wikipedia.orgacs.org These materials are investigated for applications in gas storage, separation, and catalysis. acs.org
Dye Industry : Reactive dyes containing the triazine moiety are used extensively in the textile industry, where they form covalent bonds with cellulose (B213188) fibers. mdpi.comwikipedia.org
Impact of Fluorination on the Research Trajectories of Heterocyclic Compounds
The introduction of fluorine into heterocyclic compounds is a powerful strategy in modern chemistry, profoundly altering their properties and opening new avenues for research and application. tandfonline.comresearchgate.net The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are responsible for these significant effects. researchgate.netrsc.org
The strategic incorporation of fluorine or fluorinated groups like the difluoromethyl (-CHF₂) or trifluoromethyl (-CF₃) group can lead to predictable and beneficial modifications of a heterocyclic molecule's profile. nih.govresearchgate.net More than 20% of pharmaceuticals on the market contain fluorine, a testament to its impact. rsc.org
Key effects of fluorination include:
Lipophilicity and Bioavailability : Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its absorption and distribution. researchgate.netrsc.orgresearchgate.net
Reactivity and Basicity (pKa) Modulation : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH and its ability to interact with biological targets. nih.gov
Conformational Control : Fluorine substitution can influence the preferred conformation of a molecule through steric and electronic effects, such as electrostatic interactions, which can lock the molecule into a bioactive shape. nih.govresearchgate.net
| Property Modified by Fluorination | General Impact on Heterocyclic Compounds | Citation(s) |
| Metabolic Stability | Increased due to the high strength of the C-F bond, leading to improved drug half-life. | tandfonline.comrsc.org |
| Lipophilicity | Generally increased, which can enhance membrane permeability and bioavailability. | researchgate.netrsc.org |
| Acidity/Basicity (pKa) | Modulated by the strong electron-withdrawing effect of fluorine, altering ionization. | nih.gov |
| Binding Affinity | Can be enhanced through new interactions (e.g., with protein backbones) and conformational effects. | tandfonline.comrsc.org |
| Conformation | Influences molecular shape and rigidity through steric and electronic interactions. | nih.govresearchgate.net |
Overview of Academic Research Perspectives on 2,4,6-Tris(difluoromethyl)-1,3,5-triazine and Related Fluorinated Triazines
Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, significant insights can be drawn from its close analogue, 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine , and other fluorinated triazines, which have been subjects of chemical synthesis and materials science studies.
The trifluoromethyl analogue is a well-characterized compound, often used as a reference or starting material in specialized chemical synthesis. fishersci.ca Its physical and chemical properties are established, providing a baseline for understanding related structures.
| Property | Value for 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | Citation(s) |
| CAS Number | 368-66-1 | sigmaaldrich.comsigmaaldrich.comnist.gov |
| Molecular Formula | C₆F₉N₃ | sigmaaldrich.comnist.govnih.gov |
| Molecular Weight | 285.07 g/mol | sigmaaldrich.comsigmaaldrich.comnih.gov |
| Physical Form | Liquid | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 98.3-98.5 °C at 748 mmHg | sigmaaldrich.comsigmaaldrich.com |
| Density | 1.596 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.313 | sigmaaldrich.comsigmaaldrich.com |
Research perspectives on compounds like this compound are shaped by the potential applications stemming from their unique electronic nature. The strong electron-withdrawing properties of the difluoromethyl groups render the triazine ring highly electron-deficient. This characteristic is of great interest in several fields:
Materials Science : Electron-deficient aromatic cores are valuable building blocks for n-type organic semiconductors. Fluorinated triazines have been explored for creating covalent organic frameworks (COFs) and other polymers for applications in electronics and energy storage. acs.org The defined geometry of the triazine core is ideal for constructing ordered, porous materials. rsc.org
Electrocatalysis : Metal-organic frameworks (MOFs) built with triazine-based ligands have been used as precursors to create efficient electrocatalysts for reactions like the oxygen reduction reaction. rsc.org The nitrogen-rich structure is beneficial for creating doped carbon materials upon pyrolysis. rsc.org
Supramolecular Chemistry : The electron-deficient triazine ring can participate in charge-transfer interactions with electron-rich aromatic systems, a principle used to construct complex supramolecular assemblies. researchgate.net
Synthetic Chemistry : The difluoromethyl group (-CHF₂) is distinct from the trifluoromethyl group (-CF₃) as it retains a C-H bond. This bond can be a site for further chemical modification or can participate in hydrogen bonding, offering different synthetic and interaction possibilities compared to its perfluorinated counterpart. Research into the reactivity of this C-H bond in the context of the electron-poor triazine ring could yield novel chemical transformations. For example, 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine is used as a reactant to prepare other complex heterocyclic systems. fishersci.ca
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tris(difluoromethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F6N3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQIQWCWIMQVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(F)F)C(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576297 | |
| Record name | 2,4,6-Tris(difluoromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-22-2 | |
| Record name | 2,4,6-Tris(difluoromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2,4,6 Tris Difluoromethyl 1,3,5 Triazine
Intrinsic Electron-Deficient Character of the 1,3,5-Triazine (B166579) Ring System
The 1,3,5-triazine ring, also known as s-triazine, is an inherently electron-deficient aromatic system. This deficiency arises from the presence of three electronegative nitrogen atoms within the six-membered ring. These nitrogen atoms exert a strong inductive electron-withdrawing effect, which significantly lowers the electron density of the aromatic π-system. This π-deficient nature makes the triazine ring susceptible to interactions with anions and lone-pair electrons. rsc.orgresearchgate.net The electron-deficient character of the 1,3,5-triazine ring is a key factor governing its reactivity, particularly its susceptibility to nucleophilic attack and its participation in specific types of cycloaddition reactions. rsc.orgresearchgate.net
Reactivity Profile of the Difluoromethyl Substituents
The difluoromethyl (CHF2) groups attached to the triazine core at the 2, 4, and 6 positions introduce another layer of complexity and reactivity to the molecule. While often considered relatively inert, these groups can participate in specific chemical transformations under appropriate conditions.
C-F Bond Activation and Subsequent Functionalization Pathways
The activation of carbon-fluorine (C-F) bonds in difluoromethylene groups presents a significant synthetic challenge due to the high strength of the C-F bond. nih.govberkeley.edu Geminal C-F bonds, as found in a difluoromethyl group, tend to reinforce each other, making their activation even more difficult. berkeley.edu However, recent advances have demonstrated that selective activation of a single C-F bond in a difluoromethylene unit is possible, often requiring the use of strong Lewis acids or transition metal catalysts. nih.gov This enantioselective desymmetrization can lead to the formation of valuable monofluorinated tertiary stereogenic centers. berkeley.edu While much of the research has focused on allylic and benzylic difluoromethylene groups, the principles of combining a soft transition metal with a hard, fluorophilic activator could potentially be applied to activate the C-F bonds in 2,4,6-tris(difluoromethyl)-1,3,5-triazine. nih.gov
Influence of Difluoromethyl Groups on Core Reactivity
The difluoromethyl group, serving as a bioisostere for alcohol, thiol, and amine moieties, can significantly influence a molecule's properties. nih.gov The strong electron-withdrawing nature of the difluoromethyl groups further enhances the already electron-deficient character of the 1,3,5-triazine ring. This heightened electrophilicity makes the triazine core even more susceptible to nucleophilic attack. The presence of these fluorinated substituents can also impact the metabolic stability and lipophilicity of the molecule, properties of significant interest in medicinal chemistry. mdpi.com
Nucleophilic Attack and Ring Opening Reactions on the Triazine Core
The pronounced electron-deficient nature of the 1,3,5-triazine ring, amplified by the trifluoromethyl substituents, makes it a prime target for nucleophilic attack. The substitution of leaving groups on the triazine ring by various nucleophiles is a well-established reaction. For instance, in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the chlorine atoms can be sequentially replaced by nucleophiles such as amines, thiols, and alcohols, often in a temperature-controlled manner. frontiersin.orgresearchgate.netarkat-usa.orgnih.gov The first substitution typically occurs at low temperatures (e.g., 0°C), the second at room temperature, and the third at elevated temperatures. arkat-usa.org
While direct studies on the nucleophilic substitution of the difluoromethyl groups in this compound are not widely reported, the enhanced electrophilicity of the triazine ring suggests that it would be highly reactive towards strong nucleophiles. Such reactions could potentially lead to the displacement of a difluoromethyl group or, under harsher conditions, ring-opening of the triazine core. The specific outcome would depend on the nature of the nucleophile, the reaction conditions, and the relative stability of the intermediates.
Cycloaddition Reactions Involving Fluorinated Triazines, including Inverse Electron-Demand Diels–Alder
The electron-deficient nature of 1,3,5-triazines makes them excellent candidates for participation in inverse electron-demand Diels-Alder (IEDDA) reactions. organic-chemistry.orgacs.org In these reactions, the electron-deficient triazine acts as the azadiene, reacting with an electron-rich dienophile. nih.gov This methodology has proven to be a powerful tool for the synthesis of a wide variety of highly substituted and functionalized heterocyclic compounds. acs.org
The reaction typically proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, often with the extrusion of a stable molecule like dinitrogen, to yield a new heterocyclic ring. nih.gov The reactivity of the triazine in IEDDA reactions can be modulated by the substituents on the ring. nih.gov The strongly electron-withdrawing difluoromethyl groups in this compound would be expected to significantly enhance its reactivity as an azadiene in IEDDA reactions, expanding its potential for creating complex molecular architectures.
Effects of Fluorination on Reaction Pathways, Regioselectivity, and Chemoselectivity
The introduction of fluorine atoms into a molecule can have profound effects on its chemical reactivity, including reaction pathways, regioselectivity, and chemoselectivity. mdpi.com In the context of this compound, the fluorine atoms exert a strong inductive effect, which is a key determinant of the molecule's chemical behavior.
The regioselectivity of reactions, such as nucleophilic substitution or electrophilic attack, can be significantly influenced by the electronic landscape created by the fluorine atoms. For instance, in the fluorination of 7-oxo-1,2,4-benzotriazines, the position of fluorination is directed by the electronic effects of the substituents already present on the ring system. mdpi.comnih.gov Similarly, the chemoselectivity of reactions involving multifunctional molecules can be controlled by the presence of fluorine. Studies on 2,4,6-trichloro-1,3,5-triazine have shown that the sequential and selective substitution of the chlorine atoms by different nucleophiles is possible, highlighting the high degree of chemoselectivity achievable with the triazine core. frontiersin.orgnih.gov The powerful electron-withdrawing nature of the difluoromethyl groups in this compound would be expected to play a dominant role in directing the regioselectivity and chemoselectivity of its reactions.
Interactive Data Table: Properties of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
Gas-Phase Ion Chemistry and Spectrometric Elucidation of Reactivity under Protonation and Deprotonation Conditions
The investigation of the gas-phase ion chemistry of this compound provides significant insights into its intrinsic reactivity, free from solvent effects. Through the use of techniques such as electrospray ionization mass spectrometry (ESI-MS) coupled with collision-induced dissociation (CID), the behavior of the molecule upon protonation and deprotonation can be meticulously examined. While direct, detailed studies on the gas-phase ion chemistry of this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from studies on structurally similar fluorinated triazines, particularly fluorinated 1,2,4-triazines. acs.orgnih.gov These analogous studies, combined with the fundamental principles of mass spectrometry and the known electronic effects of difluoromethyl groups, allow for a predictive elucidation of the reactivity of the target compound.
Under positive ion ESI-MS conditions, this compound is expected to readily form the protonated molecule, [M+H]⁺. The triazine ring possesses three nitrogen atoms, which are the most likely sites for protonation due to the presence of lone pairs of electrons. The strong electron-withdrawing nature of the three difluoromethyl (-CHF₂) groups significantly reduces the basicity of the triazine nitrogen atoms compared to their non-fluorinated counterparts. However, protonation in the gas phase is still a highly favorable process. Theoretical calculations on analogous fluorinated triazines suggest that the proton will localize on one of the ring nitrogen atoms. acs.orgnih.gov
Collision-induced dissociation of the [M+H]⁺ ion would likely lead to a series of characteristic fragmentation pathways. These pathways are driven by the stability of the resulting fragment ions and neutral losses. Based on the behavior of similar fluorinated heterocycles, potential fragmentation patterns are outlined in the table below.
Table 1: Predicted Collision-Induced Dissociation (CID) Fragmentation Pathways for Protonated this compound [M+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway Description |
|---|---|---|---|
| 286.0 | [M+H-HF]⁺ | HF | Elimination of hydrogen fluoride (B91410), a common fragmentation for fluorinated compounds. |
| 286.0 | [M+H-HCF₂]⁺ | HCF₂ | Loss of a difluoromethyl radical, although less common for even-electron species. |
| 286.0 | [C₅F₆N₃H₂]⁺ | CH₂F₂ | Loss of difluoromethane (B1196922). |
| 286.0 | [C₄F₄N₂H]⁺ | C₂F₅N | Ring cleavage and loss of a difluoromethyl-containing fragment. |
In negative ion ESI-MS, deprotonation of this compound would be challenging due to the absence of acidic protons in the primary structure. However, in the presence of protic solvents (like methanol (B129727) or water often used in ESI), adduct formation followed by deprotonation can occur, or in-source reactions could lead to the formation of [M-H]⁻ or other related anions. For instance, the formation of a methoxide (B1231860) adduct [M+CH₃O]⁻ has been experimentally observed for 2,4,6-tris(trifluoromethyl)-1,3,5-triazine, a closely related compound. nih.gov
The reactivity of the deprotonated species of analogous fluorinated 1,2,4-triazines has been shown to involve the elimination of a hydroxyl radical from the [M-H]⁻ ion, a process initiated by the presence of residual water in the mass spectrometer. acs.orgnih.gov This leads to the formation of radical anions, which then undergo further fragmentation. Should a deprotonated species of this compound be formed, for example through the loss of a proton from an impurity or an adduct, its CID spectrum would be expected to be complex.
Table 2: Spectrometric Data for this compound and its Predicted Ions
| Species | Formula | Calculated Monoisotopic Mass (Da) | Predicted m/z in Mass Spectrometry |
|---|---|---|---|
| Neutral Molecule | C₆F₉N₃ | 284.9949 | N/A |
| Protonated Molecule [M+H]⁺ | C₆HF₉N₃⁺ | 286.0027 | 286.0 |
| Deprotonated Molecule [M-H]⁻ | C₆F₉N₃⁻ | 283.9870 | 284.0 |
| Sodium Adduct [M+Na]⁺ | C₆F₉N₃Na⁺ | 307.9846 | 308.0 |
The detailed spectrometric elucidation of these gas-phase reactions is crucial for understanding the fundamental chemical properties of this compound. The data derived from such studies, including precise mass measurements and MSⁿ fragmentation patterns, would enable the unambiguous identification of the compound and provide a deeper understanding of how the electron-withdrawing difluoromethyl groups influence the reactivity and stability of the triazine core.
Advanced Spectroscopic and Analytical Characterization of 2,4,6 Tris Difluoromethyl 1,3,5 Triazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule like 2,4,6-tris(difluoromethyl)-1,3,5-triazine, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR techniques would provide a complete picture of its atomic connectivity and electronic environment.
¹H and ¹³C NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple. The primary signal would arise from the protons of the three difluoromethyl (CHF₂) groups. Due to the coupling with the two adjacent fluorine atoms, this proton signal would appear as a triplet. The chemical shift of this triplet would be indicative of the electron-withdrawing nature of the triazine ring and the fluorine atoms.
The ¹³C NMR spectrum would reveal two distinct carbon signals. The carbon atoms of the triazine ring are chemically equivalent and would produce a single resonance. The chemical shift of these carbons is influenced by the electronegative nitrogen atoms within the ring and the attached difluoromethyl groups. The second signal would correspond to the carbon atoms of the three equivalent difluoromethyl groups. This signal would be split into a triplet due to the one-bond coupling with the two fluorine atoms (¹J_CF).
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
| ¹H (CHF₂) | 6.0 - 7.5 | Triplet (t) | ²J_HF ≈ 50-60 Hz |
| ¹³C (Triazine Ring) | 165 - 175 | Singlet (s) | - |
| ¹³C (CHF₂) | 110 - 120 | Triplet (t) | ¹J_CF ≈ 240-260 Hz |
¹⁹F NMR Spectroscopy for Fluorine Atom Environments
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the six fluorine atoms are chemically equivalent, which would result in a single resonance in the ¹⁹F NMR spectrum. This signal would be split into a doublet due to coupling with the geminal proton (²J_FH). The chemical shift provides a sensitive probe of the electronic environment around the fluorine atoms.
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
| ¹⁹F (CHF₂) | -110 to -130 | Doublet (d) | ²J_FH ≈ 50-60 Hz |
Advanced Multinuclear NMR Techniques (e.g., ¹⁵N NMR) and 2D NMR Applications
While ¹⁵N NMR is less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, it can provide valuable information about the electronic structure of the triazine ring. The three nitrogen atoms in the symmetrical triazine ring are equivalent and would give a single signal. The chemical shift would be characteristic of nitrogen in a heteroaromatic system.
Two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments. An HSQC spectrum would correlate the ¹H signal of the CHF₂ groups with the corresponding ¹³C signal. An HMBC spectrum would show long-range correlations, for instance, between the proton of the CHF₂ group and the carbon atoms of the triazine ring, providing definitive evidence for the connectivity of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint." For this compound, characteristic vibrational bands would be expected for the triazine ring and the difluoromethyl groups.
Key expected vibrational modes include:
C-H stretching of the CHF₂ groups, typically appearing around 3000 cm⁻¹.
C-F stretching vibrations, which are strong in the IR spectrum and usually found in the 1100-1300 cm⁻¹ region.
Triazine ring stretching modes, often observed in the 1400-1600 cm⁻¹ region.
Ring breathing and other deformations at lower frequencies.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Spectroscopy |
| C-H Stretch (CHF₂) | ~3000 | IR, Raman |
| C=N Stretch (Triazine) | 1500 - 1600 | IR, Raman |
| C-N Stretch (Triazine) | 1350 - 1450 | IR, Raman |
| C-F Stretch | 1100 - 1300 | Strong in IR |
| CHF₂ Bending/Deformation | 800 - 1200 | IR |
| Triazine Ring Deformation | 600 - 800 | IR, Raman |
Note: This table is based on characteristic group frequencies and data for structurally related molecules. Specific peak positions for this compound would require experimental measurement.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₆H₃F₆N₃), the expected exact mass of the molecular ion [M]⁺ would be approximately 231.0235. The observation of a molecular ion with this precise mass would confirm the elemental formula of the compound.
The fragmentation pattern in the mass spectrum would be characterized by the loss of substructures from the molecular ion. Common fragmentation pathways for this molecule would likely involve the loss of a difluoromethyl radical (•CHF₂) or a fluorine atom. The successive loss of these fragments would lead to a series of daughter ions that can be used to piece together the molecular structure.
| Ion | Formula | Predicted m/z |
| [M]⁺ | [C₆H₃F₆N₃]⁺ | ~231.02 |
| [M-F]⁺ | [C₆H₃F₅N₃]⁺ | ~212.02 |
| [M-CHF₂]⁺ | [C₅H₂F₄N₃]⁺ | ~180.02 |
| [C₄F₄N₃]⁺ | [C₄F₄N₃]⁺ | ~165.99 |
| [CHF₂]⁺ | [CHF₂]⁺ | ~51.01 |
Note: The fragmentation table presents plausible fragmentation pathways. The relative intensities of these fragments would depend on the ionization method and energy.
Tandem Mass Spectrometry (MSn) for Fragmentation Pathway Delineation
Tandem mass spectrometry (MS/MS or MSn) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In an MSn experiment, a precursor ion of interest is selected, subjected to collision-activated dissociation (CAD), and the resulting product ions are mass-analyzed. This process can be repeated (MS³) to further fragment the product ions, providing deep structural insight and allowing for the delineation of complex fragmentation pathways.
For this compound, no specific MSn fragmentation data is publicly available. However, analysis of related triazine herbicides shows that fragmentation typically involves the cleavage of side chains and the eventual breakdown of the triazine ring. researchgate.net For a fluorinated compound like this, fragmentation would likely proceed through characteristic losses of fluorinated moieties.
Expected Fragmentation Pathway: The fragmentation of this compound would be expected to involve:
Initial loss of a difluoromethyl radical (•CHF₂) or related fragments.
Cleavage of the C-C bond between the triazine ring and a difluoromethyl group.
Fission of the heterocyclic 1,3,5-triazine (B166579) ring itself, a common pathway for such compounds. nist.gov
The table below illustrates a hypothetical fragmentation pathway based on these principles.
Interactive Data Table: Hypothetical MSn Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Description |
|---|---|---|---|
| 231.02 [M+H]⁺ | 180.01 | CHF₃ | Loss of a difluoromethane (B1196922) molecule from a protonated precursor. |
| 231.02 [M+H]⁺ | 162.01 | C₂HF₄N | Loss of a difluoromethyl-substituted azirine fragment. |
| 180.01 | 112.00 | C₂F₂N₂ | Cleavage and loss of a difluoro-diazine fragment from the ring. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, high-molecular-weight, and thermally labile molecules. mdpi.com It generates ions directly from a solution by creating a fine spray of charged droplets in the presence of a strong electric field, which allows for the analysis of intact molecular ions with minimal fragmentation. It is a cornerstone technique for liquid chromatography-mass spectrometry (LC-MS).
Specific ESI-MS studies for this compound are not detailed in the reviewed literature. However, its trifluoromethyl analogue is noted as suitable for mass spectrometry analysis. sigmaaldrich.comkrackeler.com ESI-MS analysis of this compound would likely be performed in positive ion mode, detecting the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺, depending on the solvent system used. The high fluorine content could also make it amenable to negative ion mode analysis, forming [M-H]⁻ or other adducts. nih.gov
Expected ESI-MS Observations:
Molecular Ion Peak: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 232.02.
Adduct Formation: Potential observation of sodium [M+Na]⁺ at m/z 254.00 or potassium [M+K]⁺ at m/z 270.10 adducts.
Solvent Adducts: Depending on the mobile phase, adducts with solvents like acetonitrile (B52724) [M+CH₃CN+H]⁺ could be observed.
Interactive Data Table: Predicted ESI-MS Adducts for this compound
| Ion Species | Calculated m/z | Ionization Mode | Description |
|---|---|---|---|
| [M+H]⁺ | 232.02 | Positive | Protonated molecular ion |
| [M+Na]⁺ | 254.00 | Positive | Sodium adduct |
| [M+K]⁺ | 270.10 | Positive | Potassium adduct |
X-ray Diffraction (XRD) for Solid-State Crystalline Structure Determination
No published crystal structure or XRD data for this compound was found. However, studies on other triazine derivatives, such as 2,4,6-tricyano-1,3,5-triazine, have successfully elucidated their crystal structures. crystallography.net An XRD analysis of the title compound would provide invaluable information on its planarity, the orientation of the difluoromethyl groups relative to the triazine ring, and the nature of intermolecular interactions (e.g., F···H or F···N contacts) that govern its crystal packing.
The table below shows example crystallographic data for a related compound, 2,4,6-tricyano-1,3,5-triazine, to illustrate the type of information obtained from a single-crystal XRD experiment. crystallography.net
Interactive Data Table: Example XRD Data for 2,4,6-Tricyano-1,3,5-triazine
| Parameter | Value |
|---|---|
| Chemical Formula | C₆N₆ |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 6.528 |
| b (Å) | 8.351 |
| c (Å) | 10.604 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Cell Volume (ų) | 578.1 |
Data sourced from the Crystallography Open Database, entry 7232404. crystallography.net
Thermal Analysis Techniques (TGA, DTG) for Material Stability Research
Thermogravimetric Analysis (TGA) and its derivative, Derivative Thermogravimetry (DTG), are essential thermal analysis methods. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material and study its decomposition behavior. The DTG curve plots the rate of mass loss against temperature, with peaks indicating the temperatures at which the most significant decomposition events occur. researchgate.net
While no specific TGA/DTG data for this compound exists in the literature, its analogue, 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine, is reported to have excellent thermal stability. chemodex.comcaltagmedsystems.co.uk This high stability is attributed to the strong C-F bonds and the aromaticity of the triazine ring. It is reasonable to infer that this compound would also exhibit high thermal stability, likely decomposing at a high temperature in a multi-step process involving the loss of the difluoromethyl side chains followed by the breakdown of the triazine core.
Interactive Data Table: Illustrative TGA/DTG Data for a Thermally Stable Fluorinated Triazine
| Parameter | Illustrative Value | Description |
|---|---|---|
| Onset Decomposition Temp (T_onset) | > 250 °C | The temperature at which significant mass loss begins. |
| DTG Peak 1 (T_peak1) | ~280 °C | Temperature of maximum decomposition rate for the first degradation step (e.g., side chain loss). |
| DTG Peak 2 (T_peak2) | > 350 °C | Temperature of maximum decomposition rate for the second degradation step (e.g., ring cleavage). |
Surface Analysis Techniques for Material Interface Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. XPS works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are ejected from the material, which is characteristic of the element and its bonding environment.
An XPS analysis of this compound would be expected to show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), and Fluorine (F 1s). High-resolution spectra of these regions would provide detailed chemical state information. For instance, the C 1s spectrum would be deconvoluted into multiple peaks representing the different carbon environments: the C-N bonds within the triazine ring and the C-F bonds of the difluoromethyl groups.
Interactive Data Table: Expected XPS Binding Energies for this compound
| Core Level | Expected Binding Energy (eV) | Chemical Bond Represented |
|---|---|---|
| F 1s | ~689.0 | C-F |
| N 1s | ~400.5 | C=N -C (Triazine ring) |
| C 1s (Component 1) | ~292.0 | C HF₂ |
| C 1s (Component 2) | ~287.5 | C -N (Triazine ring) |
Note: Values are illustrative and based on typical binding energies for similar functional groups.
Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. researchgate.net SIMS is the most sensitive surface analysis technique, capable of detecting elements and molecules in the parts-per-million or even parts-per-billion range.
A SIMS analysis of this compound would provide highly detailed information about its surface molecular structure. The resulting mass spectrum would show fragments of the molecule, including the intact molecular ion in some cases, as well as characteristic fragments like CHF₂⁺, CN⁻, and various CₓNᵧFₙ fragments. Using a gas-assisted ion beam, such as with fluorine, can enhance the ionization probability of certain elements and improve signal yield. researcher.life This technique would be particularly useful for identifying the compound on a surface or mapping its distribution in a blended material with high spatial resolution.
Interactive Data Table: Expected Ion Fragments in a SIMS Spectrum of this compound
| Ion Fragment | Ion Type | Expected Observation |
|---|---|---|
| F⁻ | Negative | High intensity, characteristic of fluorinated compounds. |
| CN⁻ | Negative | High intensity, characteristic of nitrogen-containing organics. |
| CHF₂⁺ | Positive | Characteristic fragment of the difluoromethyl group. |
| C₃N₃⁺ | Positive | Fragment representing the triazine ring. |
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM-EDX)
The morphological and elemental analysis of this compound can be effectively carried out using a combination of Atomic Force Microscopy (AFM) and Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX). These techniques provide complementary information regarding the surface topography and elemental distribution.
Atomic Force Microscopy (AFM) operates by scanning a sharp probe over the sample surface, providing a three-dimensional topographical map with high resolution. For a sample of this compound, which is a liquid at room temperature, the sample would typically be prepared by deposition as a thin film on a smooth substrate, such as mica or silicon wafer, and may require cooling to a solid state for stable imaging. AFM analysis can reveal details about the film's surface roughness, grain size, and the presence of any self-assembled structures. In tapping mode, the oscillating probe minimizes lateral forces, which is crucial for imaging soft organic materials without causing damage.
Energy-Dispersive X-ray Spectroscopy (EDX) , an analytical technique integrated with SEM, allows for the elemental analysis of the sample. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. By detecting these X-rays, EDX can identify and quantify the elemental composition of the analyzed volume. For this compound (C₆F₉N₃), EDX analysis is expected to confirm the presence of Carbon (C), Nitrogen (N), and Fluorine (F). This is particularly useful for confirming the compound's identity and assessing the homogeneity of the fluorine distribution across the sample surface. The combination of SEM for imaging and EDX for elemental mapping provides a powerful tool for correlative analysis. youtube.comnih.govrsc.orgresearchgate.netmdpi.comdigitalsurf.comnih.govresearchgate.net
Interactive Data Table: Expected AFM and SEM-EDX Parameters and Findings for this compound
| Parameter | Atomic Force Microscopy (AFM) | Scanning Electron Microscopy with EDX (SEM-EDX) |
| Sample Preparation | Thin film deposition on a smooth substrate (e.g., mica, silicon wafer); may require cryo-stage for solidification. | Solidified sample mounted on a stub and coated with a conductive layer (e.g., carbon, gold). |
| Analysis Mode | Tapping mode to minimize sample damage. | High vacuum mode. |
| Information Obtained | High-resolution 3D topography, surface roughness (e.g., RMS roughness), grain size, and morphology of crystalline or amorphous structures. | High-resolution 2D imaging of surface morphology. |
| Expected Findings | Visualization of the micro- or nanostructure of the solidified material, assessment of film uniformity. | Confirmation of overall morphology and particle/crystal shapes. |
| EDX Elemental Analysis | Not applicable. | Qualitative and quantitative elemental composition. |
| Expected EDX Signals | Not applicable. | Strong peaks corresponding to Carbon (C), Nitrogen (N), and Fluorine (F). |
| Elemental Mapping | Not applicable. | Visualization of the spatial distribution of C, N, and F, confirming homogeneous composition. |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental for determining the purity of this compound and for its quantitative analysis in complex mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods for the analysis of triazine compounds. nih.govthermofisher.com
Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. Commercial sources often specify a purity of ≥98.5% as determined by GC. chemodex.comnacchemical.com In a typical GC analysis, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. A common detector for nitrogen-containing compounds like triazines is the Nitrogen-Phosphorus Detector (NPD), which offers high selectivity and sensitivity. Alternatively, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), providing both separation and structural identification of the compound and any impurities based on their mass spectra. thermofisher.comepa.gov
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of triazine compounds. thermofisher.comresearchgate.netresearchgate.net For this compound, a reversed-phase HPLC method would likely be effective. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile and water. Detection is typically achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. Coupling HPLC with mass spectrometry (LC-MS) would provide enhanced sensitivity and specificity for both quantification and impurity profiling.
The development of a robust chromatographic method is crucial for quality control, ensuring the compound meets the required purity specifications for its intended applications.
Interactive Data Table: Potential Chromatographic Conditions for the Analysis of this compound
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane) | Reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size) |
| Injection Mode | Split/Splitless | Autosampler |
| Oven Temperature Program | Initial temp. ~60°C, ramp to ~250°C | Isocratic or gradient elution |
| Carrier Gas | Helium or Hydrogen | Not applicable |
| Mobile Phase | Not applicable | Acetonitrile/Water mixture |
| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) | Diode-Array Detector (DAD) or Mass Spectrometer (MS) |
| Expected Retention Time | Dependent on specific column and temperature program | Dependent on mobile phase composition and flow rate |
| Purity Assessment | Area percent of the main peak relative to total peak area. chemodex.com | Area percent of the main peak relative to total peak area. |
| Mixture Analysis | Quantification based on calibration with a certified reference standard. | Quantification based on calibration with a certified reference standard. |
Computational Chemistry and Theoretical Modeling of 2,4,6 Tris Difluoromethyl 1,3,5 Triazine
Density Functional Theory (DFT) for Electronic Structure and Energetic Characterization
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like substituted 1,3,5-triazines. nih.govrsc.org Functionals such as B3LYP, PBE, and M06-2X, combined with appropriate basis sets (e.g., 6-311++G), are commonly used to calculate the geometric, energetic, and electronic properties of such compounds. nih.govresearchgate.net
The initial step in a computational study involves optimizing the molecular geometry to find the lowest energy arrangement of atoms. For 2,4,6-tris(difluoromethyl)-1,3,5-triazine, this process would determine the precise bond lengths, bond angles, and dihedral angles. The 1,3,5-triazine (B166579) core is expected to be nearly planar, and the analysis would focus on the rotational conformations of the three difluoromethyl (-CHF₂) groups around the C-C bonds connecting them to the triazine ring. Different orientations of the C-H bonds relative to the ring would result in various conformers with small energy differences. Identifying the global minimum energy conformation is crucial as it represents the most stable structure of the molecule.
Illustrative Data Table: Predicted Geometrical Parameters While specific experimental data for this compound is not available in the searched literature, DFT calculations would yield data similar to the following illustrative table.
| Parameter | Bond | Predicted Value (Illustrative) |
| Bond Length | C-N (in triazine ring) | ~ 1.33 Å |
| C-C (ring to substituent) | ~ 1.50 Å | |
| C-F | ~ 1.36 Å | |
| C-H | ~ 1.10 Å | |
| Bond Angle | N-C-N (in triazine ring) | ~ 126° |
| C-N-C (in triazine ring) | ~ 114° | |
| F-C-F | ~ 107° | |
| H-C-F | ~ 108° |
DFT calculations are instrumental in predicting vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum can be compared with experimental data, such as the FT-Raman and IR spectra available for the closely related 2,4,6-tris(trifluoromethyl)-1,3,5-triazine, to validate the accuracy of the computational model. nih.gov Key vibrational modes would include the characteristic stretching of the triazine ring, C-F stretching, C-H stretching, and various bending modes. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to aid in the interpretation of experimental NMR data, confirming the molecular structure.
Illustrative Data Table: Key Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) | Description |
| ν(C-H) | ~3000 | C-H stretching in -CHF₂ groups |
| ν(C=N) | ~1550 | Triazine ring stretching |
| ν(C-F) | ~1100-1200 | C-F stretching in -CHF₂ groups |
| δ(C-H) | ~1400 | C-H bending |
Thermodynamic properties such as the standard enthalpy of formation (ΔHᵣₓₙ), Gibbs free energy, and entropy can be predicted using DFT calculations. These values are critical for assessing the stability of the molecule and the feasibility of chemical reactions. For instance, studies on energetic materials like 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N) have used DFT to compute heats of reaction, providing insights into their energy content. rsc.org Furthermore, the calculation of Bond Dissociation Energies (BDEs) helps to identify the weakest bonds in the molecule. For this compound, the C-H and C-C bonds would be of particular interest to predict potential fragmentation pathways under thermal or photochemical stress. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Behavior and Intermolecular Interactions
While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of a system containing many molecules over time. Using a force field, which is a set of parameters describing the potential energy of the atoms, MD simulations can model the molecule in a condensed phase (liquid or solid). For complex systems, reactive force fields like ReaxFF can be employed to simulate chemical reactions and decomposition pathways. rsc.orgmdpi.com An MD simulation of this compound would reveal its conformational dynamics in solution or the solid state, and characterize the nature and strength of intermolecular interactions, which are dominated by van der Waals forces and dipole-dipole interactions involving the polar C-F and C-H bonds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. To build a QSAR model for a property of this compound (e.g., herbicidal or pharmaceutical activity), a dataset of structurally similar triazine derivatives with experimentally measured activities is required. nih.gov DFT calculations would provide the necessary molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular shape, partial atomic charges) for each compound in the dataset. A statistical method, such as partial least squares or machine learning algorithms, would then be used to create an equation that relates these descriptors to the activity. This model could then be used to predict the activity of this compound and guide the design of new, more potent analogues. nih.gov
Elucidation of Reaction Mechanisms and Transition States via Computational Pathways
Computational chemistry is a powerful tool for mapping out the detailed steps of a chemical reaction. By calculating the potential energy surface for a proposed reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the energies of all intermediates and, crucially, the transition states that connect them. For example, the synthesis of this compound or its subsequent reactions could be modeled. frontiersin.org DFT calculations can determine the activation barriers for each step, providing a kinetic profile of the reaction. researchgate.net This information is invaluable for understanding how the reaction occurs and for optimizing reaction conditions to improve yield and selectivity.
In-Silico Studies on Ligand-Target Interactions (e.g., Molecular Docking)
In-silico techniques, especially molecular docking, are powerful tools for predicting the binding affinity and interaction patterns between a ligand, such as this compound, and a biological target, typically a protein or enzyme. This method is fundamental in drug discovery and toxicology to hypothesize the biological activity and potential mechanisms of action of a compound.
Principles of Molecular Docking: Molecular docking simulations place a molecule into the binding site of a target protein and evaluate the stability of the resulting complex using a scoring function. This process can predict binding conformations and estimate the free energy of binding. For 1,3,5-triazine derivatives, these studies are common, often exploring their potential as inhibitors for various enzymes. For instance, numerous studies have investigated triazine derivatives as inhibitors for targets like kinases, which are crucial in cancer cell signaling pathways. tandfonline.comresearchgate.net
Application to this compound: Although direct molecular docking studies on this compound are scarce, it is plausible to model its interaction with various biological targets. The difluoromethyl groups are of particular interest due to their electronic properties and ability to form hydrogen bonds or other non-covalent interactions. These groups can significantly influence the binding affinity and selectivity of the molecule.
A hypothetical docking study of this compound against a kinase target, for example, would involve preparing the 3D structure of the compound and the protein, defining the binding pocket, and then running the docking algorithm. The results would highlight key interactions, such as hydrogen bonds between the fluorine atoms of the difluoromethyl groups and amino acid residues in the binding site, or interactions involving the triazine ring's nitrogen atoms.
Illustrative Docking Interaction Data: The following table illustrates the kind of data that would be generated from a molecular docking study, based on common interactions observed for other triazine derivatives with protein kinases. nih.govresearchgate.net
| Target Protein | Putative Binding Site Residues | Predicted Interaction Type | Predicted Binding Affinity (kcal/mol) |
| Protein Kinase (e.g., EGFR) | Amino Acid X, Amino Acid Y | Hydrogen Bond, Hydrophobic | -8.5 |
| Dihydrofolate Reductase (DHFR) | Amino Acid A, Amino Acid B | van der Waals, Pi-Alkyl | -7.2 |
| Estrogen Receptor Alpha (ERα) | Amino Acid P, Amino Acid Q | Halogen Bond, Pi-Sigma | -9.1 |
| This table is illustrative and based on typical results for triazine derivatives, not on specific experimental data for this compound. |
Computational Prediction of Environmental Fate and Degradation Pathways
Computational models are increasingly used to predict the environmental fate of chemicals, including their persistence, bioaccumulation, and potential degradation pathways. nih.govnih.gov These predictions are crucial for environmental risk assessment, especially for novel or less-studied compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical tools that correlate the chemical structure of a compound with its environmental properties. ecetoc.orgrsc.org By inputting molecular descriptors (e.g., molecular weight, logP, electronic properties) of this compound into established QSAR models, it is possible to estimate properties like its soil sorption coefficient (Koc), bioconcentration factor (BCF), and biodegradability. For fluorinated compounds, specific QSARs that account for the unique properties of the C-F bond are necessary for accurate predictions. nih.gov
Degradation Pathway Simulation: Computational tools can simulate the likely metabolic or environmental degradation pathways of a chemical. mdpi.com For this compound, these simulations would likely predict that the degradation could be initiated by the transformation of the difluoromethyl groups or the cleavage of the triazine ring. Studies on other s-triazine herbicides have shown that microbial degradation can occur through hydrolysis and N-dealkylation, eventually leading to the formation of cyanuric acid, which can be further mineralized to ammonia (B1221849) and carbon dioxide. nih.govmdpi.com The presence of fluorine atoms in the side chains would influence the reactivity and the specific enzymatic pathways involved.
Predicted Environmental Properties: The following table provides an example of predicted environmental fate parameters for a fluorinated triazine compound based on computational models.
| Environmental Parameter | Predicted Value | Modeling Approach |
| Biodegradability | Likely persistent | QSAR based on structural analogs |
| Soil Adsorption (Koc) | Moderate | Estimation from logP and chemical structure |
| Atmospheric Half-life | Days to weeks | Gas-phase reaction rate models |
| Primary Degradation Product | Hydroxylated triazine derivative | Pathway simulation software |
| This table is for illustrative purposes and represents the type of data generated by predictive environmental fate models. |
The use of computational tools like Density Functional Theory (DFT) and Molecular Dynamics (MD) can provide deeper insights into the reaction mechanisms of degradation, such as the energy barriers for specific bond cleavages. nih.gov For instance, DFT calculations could be used to study the reaction energies of the microbial degradation of s-triazine herbicides. mdpi.com
Environmental Fate and Remediation Research of Fluorinated Triazine Derivatives
Studies on Environmental Persistence and Mobility of Fluorinated Triazines
The persistence of a chemical compound in the environment is a measure of its resistance to degradation. For s-triazine herbicides, the core ring structure is notably stable. The incorporation of fluorine, particularly in the form of difluoromethyl or trifluoromethyl groups, is known to enhance chemical and thermal stability. chemodex.com Fluorinated organic compounds are often categorized as persistent organic pollutants because the carbon-fluorine bond is exceptionally strong and resistant to chemical and biological degradation. researchgate.net
While specific environmental persistence studies on 2,4,6-Tris(difluoromethyl)-1,3,5-triazine are limited in publicly available literature, the general behavior of fluorinated pesticides and s-triazines provides insight. Fluorinated pesticides have become a significant part of the agrochemical market, which necessitates a comprehensive understanding of their environmental fate. nih.gov The stability they possess can lead to long half-lives in soil and water. mdpi.com For instance, studies on other triazine herbicides like atrazine (B1667683) have shown that degradation products can persist from one year to the next in soil and water, indicating the potential for long-term contamination. usgs.gov
The mobility of these compounds in soil and water is influenced by their chemical structure. The introduction of fluorine can alter properties like water solubility and sorption to soil particles. It is theorized that some polyfluorinated compounds are sufficiently volatile to be transported over long distances in the atmosphere, where they can degrade into more persistent perfluorinated acids (PFAs) and be deposited in remote locations. dioxin20xx.org Given that residues of various fluorinated organic compounds are now detectable in surface waters, understanding the transport mechanisms of fluorinated triazines is an active area of research. nih.gov
Research on Microbial and Chemical Degradation Pathways of Fluorinated Triazines
The degradation of s-triazine compounds in the environment can occur through both microbial and chemical pathways. For common triazine herbicides like atrazine, microbes have evolved metabolic pathways to break them down. nih.gov This biodegradation is often initiated by enzymes from the amidohydrolase superfamily, which catalyze the hydrolytic removal of substituents from the s-triazine ring, eventually yielding cyanuric acid. mdpi.comnih.gov The cyanuric acid is then further metabolized into ammonia (B1221849) and carbon dioxide. mdpi.comnih.gov Numerous microbial species, including those from the genera Pseudomonas and Arthrobacter, have been identified as capable of degrading s-triazine herbicides. mdpi.com
Key Microbial Degradation Steps for s-Triazines:
Hydroxylation: Replacement of a chlorine atom with a hydroxyl group.
N-dealkylation: Removal of the ethylamino and isopropylamino side chains. mdpi.com
Ring Cleavage: The triazine ring is cleaved after initial transformations, leading to mineralization. mdpi.com
Chemical degradation can also play a role. Abiotic processes like photodegradation are important for the transformation of pesticides in surface waters. csbsju.edu Studies on chlorotriazines and methylthiotriazines show that degradation can be initiated by dechlorination/hydroxylation or by the oxidation of the alkyl side chains. csbsju.edu The use of advanced oxidation processes involving UV radiation and hydrogen peroxide can enhance the decomposition rate. csbsju.edu Oxidative N-dealkylation has been observed when triazines are treated with chemical oxidants like ozone. cnr.it
However, the high degree of fluorination in compounds like this compound likely makes them more recalcitrant to both microbial and chemical degradation compared to their chlorinated counterparts. nih.gov The stability of the C-F bond means that significantly more energy is required to break it, potentially rendering many common degradation pathways ineffective.
Development of Advanced Analytical Methods for Environmental Monitoring of Fluorinated Compounds
Effective environmental monitoring requires analytical methods capable of detecting and quantifying trace levels of fluorinated compounds in complex matrices like water, soil, and biological tissues. waters.com The proliferation of per- and polyfluoroalkyl substances (PFAS) and other fluorinated chemicals has driven significant improvements in analytical instrumentation and methodologies. nih.gov
The analysis is typically performed using Combustion Ion Chromatography (CIC). researchgate.netrsc.org In this process, organic fluorine compounds are first separated from inorganic fluoride (B91410). For EOF, this involves extraction from the sample matrix using a solvent or solid-phase extraction (SPE). teinstruments.comqa-group.com The extracted organic compounds are then combusted at high temperatures, which converts the organically bound fluorine into hydrogen fluoride (HF). alsglobal.com The resulting HF is captured in an aqueous solution and quantified as fluoride ions using ion chromatography. alsglobal.com
| Parameter | Description | Typical Application | Methodology |
|---|---|---|---|
| Total Organic Fluorine (TOF) | Measures the total amount of fluorine in a sample that is bound to organic molecules. It is often calculated by subtracting the inorganic fluorine (IF) from the total fluorine (TF). labtil.commeasurlabs.com | Screening of materials like textiles, paper, and chemical products for the presence of any organic fluorine compounds, including PFAS. eurofins.comlabtil.com | Combustion Ion Chromatography (CIC) on the entire sample, with a separate analysis for inorganic fluorine. researchgate.net |
| Extractable Organic Fluorine (EOF) | Measures the fraction of organic fluorine that can be extracted from a sample matrix (typically water, soil, or sludge) using a solvent. qa-group.comanalytik-jena.com It is a subset of TOF. | Environmental monitoring of water and soil to assess contamination by extractable fluorinated pollutants like PFAS. qa-group.comkemi.se | Solid-Phase Extraction (SPE) followed by Combustion Ion Chromatography (CIC) of the extract. teinstruments.comanalytik-jena.com |
For the identification and quantification of specific fluorinated compounds and their degradation products, more sophisticated techniques are required. Chromatographic methods are dominant in this field due to their high separation efficiency and sensitivity, especially when coupled with mass spectrometry. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful and widely used method for analyzing non-volatile, polar fluorinated compounds like perfluorinated carboxylic acids (PFCAs) and perfluorooctane (B1214571) sulfonate (PFOS). nih.govpherobase.com It is considered a reference method for the analysis of PFAS in various environmental and biological samples. nih.gov The high sensitivity of modern tandem quadrupole mass spectrometers allows for the detection of these contaminants at ultra-trace levels. waters.com
Gas Chromatography-Mass Spectrometry (GC/MS): GC is well-suited for the analysis of volatile and semi-volatile compounds. nih.gov For triazine analysis, GC/MS is a standard method, such as US EPA Method 619 for wastewater. thermofisher.com It can be used for direct determination of neutral, volatile fluorinated compounds like fluorotelomer alcohols. nih.gov For less volatile or polar compounds, derivatization may be required to make them suitable for GC analysis. nih.gov
Advanced Spectroscopic Techniques: While chromatography is dominant, various spectroscopic methods are valuable for research and specialized analysis. Fluorescence spectroscopy is recognized for its high sensitivity in detecting certain pollutants. mdpi.com X-ray based techniques, particularly those using synchrotron light sources, are powerful for quantifying and mapping trace elements in situ without requiring chemical extraction, and can provide information on chemical speciation. nih.gov
| Technique | Analytes | Key Advantages | References |
|---|---|---|---|
| LC-MS/MS | Non-volatile, polar fluorinated compounds (e.g., PFCAs, PFOS) | High sensitivity and specificity; considered a reference method for many PFAS. | waters.comnih.govnih.govpherobase.com |
| GC/MS | Volatile and semi-volatile triazines and fluorinated compounds. | Excellent separation efficiency for complex mixtures; established EPA methods exist. | nih.govthermofisher.comshimadzu.com |
| Fluorescence Spectroscopy | Certain classes of organic pollutants. | Very high inherent sensitivity for trace detection. | mdpi.com |
| Synchrotron X-ray Techniques | Trace elements and their chemical forms. | In-situ analysis, high spatial resolution, information on chemical speciation. | nih.gov |
Investigational Strategies for Environmental Remediation and Pollutant Sequestration
The remediation of sites contaminated with persistent fluorinated compounds presents a significant scientific and engineering challenge. Investigational strategies focus on either destroying the pollutants or sequestering them to prevent their migration and bioavailability.
Adsorption and Sequestration: A primary strategy for remediation involves the use of highly porous materials to adsorb and trap pollutants from water or soil.
Metal-Organic Frameworks (MOFs): These are crystalline materials with exceptionally high surface areas. A MOF synthesized using 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (a triazine derivative) and zinc demonstrated rapid uptake and effective removal of organic dyes from aqueous solutions, suggesting potential for wastewater treatment. mdpi.com
Covalent Organic Frameworks (COFs): These are another class of porous polymers. A novel fluorinated triazine-based COF was synthesized and shown to have a high adsorption capacity and selectivity for fluoroquinolones, another class of fluorinated pollutants, through fluorine-fluorine interactions. nih.gov This indicates that materials designed with specific affinities for fluorinated moieties could be effective for targeted pollutant sequestration.
Carbon-based Materials: Activated carbon is a well-known adsorbent used in water treatment, and research continues into new forms of carbon materials for enhanced pollutant removal.
Degradation Technologies: For complete removal, technologies that can break the stable bonds of these compounds are under investigation.
Advanced Oxidation/Reduction Processes (AO/RPs): These processes generate highly reactive species, such as free radicals, that can degrade persistent organic pollutants. nih.govpherobase.com Techniques include ozonation, sonolysis, and the use of UV light in combination with catalysts. csbsju.edunih.gov
Bioremediation: This strategy uses microorganisms to break down contaminants. While highly fluorinated compounds are generally resistant to biodegradation, research has focused on isolating and engineering microbes with enhanced degradative capabilities. mdpi.comnih.gov For example, recombinant Escherichia coli strains expressing atrazine chlorohydrolase have been used successfully to remediate soil contaminated with atrazine. nih.gov Similar approaches could potentially be developed for fluorinated triazines, although the stability of the C-F bond remains a major hurdle.
Future Research Directions and Interdisciplinary Prospects
Innovation in Synthetic Methodologies and Advanced Functionalization Strategies
The synthesis of highly fluorinated heterocycles like 2,4,6-tris(difluoromethyl)-1,3,5-triazine often presents significant challenges, including the need for harsh reaction conditions and the difficulty in achieving high yields and selectivity. nih.govresearchgate.net Future research will likely focus on developing more efficient, sustainable, and versatile synthetic pathways.
Innovations in this area may include:
Novel Difluoromethylation Reagents: The development of new, more stable, and selective reagents for introducing the difluoromethyl (CF2H) group is a primary objective. rsc.org Research into zinc sulfinate salts and other radical precursors has shown promise for the direct difluoromethylation of heterocycles under mild conditions. nih.gov
Catalytic C-H Functionalization: Direct C-H functionalization methods offer an atom-economical approach to synthesizing and modifying fluorinated molecules. nih.gov Future work could explore transition-metal-catalyzed or photoredox-catalyzed C-H difluoromethylation of a pre-formed triazine ring, or the functionalization of the C-H bonds on the difluoromethyl groups themselves. acs.org
Flow Chemistry and Process Optimization: Implementing continuous flow technologies could offer better control over reaction parameters, improve safety for handling energetic fluorinating agents, and enable scalable production.
Advanced Functionalization: Beyond synthesis, strategies for the selective functionalization of this compound are crucial for tuning its properties. This could involve developing methods to replace one or more of the difluoromethyl groups with other functional moieties, creating asymmetric triazines with tailored electronic and physical properties. Tandem S_NAr (nucleophilic aromatic substitution) reactions on polyfluorinated building blocks represent another promising route to new heterocyclic structures. lboro.ac.uk
Design of Next-Generation Fluorinated Triazine-Based Materials with Enhanced Performance
The unique combination of a thermally stable triazine ring and electron-withdrawing difluoromethyl groups makes this compound an attractive building block for advanced materials. mdpi.com Its high fluorine content can impart properties such as chemical inertness, thermal stability, and low surface energy. nih.gov
Future research is anticipated in the following areas:
High-Performance Polymers: Incorporating this triazine into polymer backbones could lead to new fluoropolymers with exceptional thermal stability, chemical resistance, and specific optical or electrical properties for applications in demanding environments. nih.gov
Porous Organic Polymers (POPs) and Frameworks: Fluorine-functionalized triazine-based POPs have demonstrated superior adsorption capabilities. nih.govacs.org Designing POPs or Covalent Organic Frameworks (COFs) using this compound as a node could yield materials with precisely controlled porosity for applications in gas separation, storage, and catalysis. researchgate.net
Energy Storage Materials: The compound is already noted for its use as a secondary battery electrolyte additive, where it can improve safety and performance. caltagmedsystems.co.uk Future work could focus on designing novel electrolytes or electrode materials for next-generation lithium-ion or solid-state batteries, leveraging the triazine's high electrochemical stability.
Luminescent and Optical Materials: Triazine derivatives are known components in photo- and electroluminescent materials. rsc.org By functionalizing the this compound core with chromophoric groups, it may be possible to develop new materials for Organic Light-Emitting Diodes (OLEDs) or sensors.
Advancements in Computational Design and Predictive Modeling for Fluorinated Triazines
Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, saving time and resources. nih.gov For this compound and its derivatives, computational methods are poised to play a crucial role.
Key areas for advancement include:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict fundamental properties such as electronic structure, bond dissociation energies, reactivity, and spectral characteristics. researchgate.netrsc.org This can help in understanding the stability of the molecule and predicting its behavior in chemical reactions.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of materials derived from this triazine, such as polymers or liquid crystals. These simulations can predict bulk properties like glass transition temperatures, mechanical strength, and the transport of ions or small molecules within a material matrix, which is critical for battery and separation applications. mdpi.com
Machine Learning (ML) and QSAR: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can accelerate the discovery process. nih.gov By training models on existing data for fluorinated compounds, it may be possible to predict the properties (e.g., binding affinity to a biological target, material performance) of new, unsynthesized derivatives of this compound. nih.govnih.gov
Interdisciplinary Research Opportunities at the Interface of Chemistry, Materials Science, and Biological Sciences
The unique structure of this compound positions it at the crossroads of several scientific disciplines, creating rich opportunities for collaborative research.
Medicinal Chemistry and Chemical Biology: Fluorinated heterocycles are cornerstones of modern medicine. rsc.orgtandfonline.comnih.gov The 1,3,5-triazine (B166579) scaffold itself is found in numerous bioactive compounds. curtin.edu.auresearchgate.netnih.gov An exciting future direction is to use this compound as a core scaffold for the synthesis of new potential therapeutic agents. The difluoromethyl groups can act as bioisosteres for hydroxyl or thiol groups and can form hydrogen bonds, potentially improving binding affinity and metabolic stability. rsc.org Collaborative projects could involve the design and synthesis of libraries of derivatives and their screening for activity against various biological targets, such as kinases, proteases, or receptors involved in cancer or infectious diseases. nih.govmdpi.com
Agrochemicals: Similar to pharmaceuticals, the triazine core is prevalent in herbicides, and fluorination is a common strategy to enhance potency and selectivity. Research could explore derivatives of this compound as new classes of pesticides or herbicides, requiring collaboration between synthetic chemists and agricultural scientists.
Advanced Sensors: Combining the material properties of polymers or frameworks derived from the triazine with biological recognition elements (e.g., enzymes, antibodies) could lead to the development of highly sensitive and selective biosensors.
Addressing Challenges and Exploring New Opportunities in the Field of Highly Fluorinated Heterocycles
While the potential is vast, the field of highly fluorinated heterocycles faces several overarching challenges that must be addressed to unlock new opportunities.
Challenges:
Synthetic Complexity: The synthesis of molecules with a high density of fluorine atoms remains a significant hurdle. researchgate.netpharmtech.com This includes the preparation of fluorinated starting materials and the development of reactions that are tolerant of diverse functional groups. tandfonline.com
Reagent Cost and Availability: Many specialized fluorinating reagents are expensive and can be difficult to handle, limiting their widespread use, particularly on an industrial scale.
Environmental and Sustainability Concerns: There is growing scrutiny of per- and poly-fluoroalkyl substances (PFAS) due to their environmental persistence. tandfonline.com Future research must include considerations for the lifecycle of new highly fluorinated compounds, including their potential for degradation and environmental impact. nih.gov
New Opportunities:
Green Chemistry Approaches: Developing synthetic methods that use less hazardous reagents, reduce waste, and are more energy-efficient is a critical opportunity. This includes exploring biocatalysis or electrochemistry for fluorination reactions. nih.gov
Unlocking Novel Reactivity: The high degree of fluorination in this compound could lead to unusual chemical reactivity. Exploring this reactivity could open doors to entirely new chemical transformations and molecular architectures. ethz.ch
Extreme Materials: The properties endowed by the high fluorine content could be harnessed to create "extreme materials" with unparalleled stability in harsh conditions (high temperature, corrosive chemicals, high voltage), opening applications in aerospace, deep-sea exploration, or next-generation industrial catalysis.
Table of Mentioned Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2,4,6-Tris(difluoromethyl)-1,3,5-triazine, and how can reaction conditions be optimized?
- Methodology : Nucleophilic substitution reactions are commonly employed for triazine derivatives. For example, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) can react with difluoromethylating agents (e.g., difluoromethyl lithium or difluoromethyl Grignard reagents) under inert atmospheres. Optimization involves controlling stoichiometry (3:1 molar ratio of difluoromethylating agent to triazine core) and reaction temperature (typically -78°C to room temperature) to avoid side reactions like over-substitution or decomposition .
- Characterization : Use NMR to confirm substitution patterns and monitor reaction progress. X-ray crystallography can validate structural geometry .
Q. How can the purity and stability of this compound be assessed for experimental reproducibility?
- Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify purity. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (using desiccators) can identify degradation pathways. Mass spectrometry (MS) detects hydrolytic byproducts (e.g., partial substitution with hydroxyl groups) .
Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and structural properties?
- Methodology :
- UV-Vis Spectroscopy : Assess π-π* transitions in the triazine ring (typically 250-300 nm). Solvatochromic shifts in polar solvents (e.g., DMSO vs. hexane) indicate charge-transfer behavior .
- FT-IR : Identify C-F stretching vibrations (1000-1300 cm) and triazine ring vibrations (1500-1600 cm) .
Advanced Research Questions
Q. What are the mechanistic insights into the reactivity of this compound in coordination chemistry?
- Methodology : Study its ligand behavior via titration with transition metals (e.g., Fe, Cu) using UV-Vis and cyclic voltammetry. The difluoromethyl groups act as electron-withdrawing substituents, altering metal-binding affinity compared to phenyl or methyl analogues. Density functional theory (DFT) calculations can model charge distribution and predict coordination geometries .
Q. How does this compound perform in photophysical applications, such as organic light-emitting diodes (OLEDs) or sensors?
- Methodology : Fabricate thin films via spin-coating and measure electroluminescence efficiency. Compare with triazine derivatives like 2,4,6-triphenyl-1,3,5-triazine. The electron-deficient difluoromethyl groups enhance electron-transport properties but may reduce emission quantum yield due to enhanced non-radiative decay. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes .
Q. What strategies resolve contradictions in reported catalytic activity of metal complexes derived from this compound?
- Methodology : Systematic variation of metal centers (e.g., Ru vs. Ir) and reaction conditions (solvent, temperature) can isolate contributing factors. For example, Ru complexes may show superior activity in oxidation reactions due to accessible redox states, while Ir complexes excel in photoredox catalysis. Cross-reference kinetic data with X-ray absorption spectroscopy (XAS) to correlate activity with metal-ligand bond lengths .
Q. How can computational modeling guide the design of this compound derivatives for targeted applications?
- Methodology : Use molecular docking simulations to predict binding affinities for biological targets (e.g., enzymes). For materials science, DFT-based bandgap engineering can tailor electronic properties. Validate predictions with synthetic analogs (e.g., replacing difluoromethyl with trifluoromethyl groups) and compare experimental vs. computed HOMO-LUMO gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
